(2-Chloro-6-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
Description
(2-Chloro-6-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone is a methanone derivative featuring a 2-chloro-6-(trifluoromethyl)phenyl group linked to a 4-methylpiperazine moiety via a ketone bridge.
Properties
IUPAC Name |
[2-chloro-6-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O/c1-18-5-7-19(8-6-18)12(20)11-9(13(15,16)17)3-2-4-10(11)14/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKBYIJOKHFLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Derivatization
The synthesis begins with 2-chloro-6-(trifluoromethyl)benzoic acid , which can be prepared via:
Acid Chloride Formation
Conversion to the acid chloride is achieved using oxalyl chloride (2.2 equiv) in anhydrous dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) at 0°C–25°C for 4–6 hours. The reaction progress is monitored by FT-IR spectroscopy (disappearance of –COOH stretch at ~2500–3300 cm⁻¹). Excess reagents are removed under reduced pressure, yielding the acid chloride as a pale-yellow oil (typical yield: 85–92%).
Coupling with 4-Methylpiperazine
Nucleophilic Acyl Substitution
The acid chloride reacts with 4-methylpiperazine (1.1 equiv) in DCM or ethyl acetate under inert atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, preventing protonation of the amine. Key parameters include:
-
Temperature : 0°C → 25°C (gradual warming to minimize exothermic side reactions).
-
Reaction Time : 8–12 hours (HPLC monitoring for consumption of starting material).
-
Workup : Sequential washes with 1M HCl (removes unreacted amine), saturated NaHCO₃ (neutralizes excess acid), and brine. The organic layer is dried over Na₂SO₄ and concentrated.
Alternative Solvent Systems
While DCM is standard, tetrahydrofuran (THF) or acetonitrile (MeCN) may enhance solubility of polar intermediates. For instance, MeCN improves mixing in large-scale reactions but necessitates lower temperatures (−10°C) to suppress solvent participation.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs flash column chromatography (silica gel, hexane/ethyl acetate gradient). The target compound typically elutes at 30–40% ethyl acetate (Rf ≈ 0.4).
Recrystallization
For higher purity, recrystallization from ethanol/water (3:1 v/v) yields colorless crystals (mp: 112–114°C).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 1H, ArH), 7.58 (d, J = 8.2 Hz, 1H, ArH), 3.80–3.60 (m, 4H, piperazine-H), 2.50–2.30 (m, 4H, piperazine-H), 2.28 (s, 3H, N–CH₃).
-
¹³C NMR : 169.8 (C=O), 135.2–125.3 (aryl-C), 122.5 (q, J = 270 Hz, CF₃), 54.1, 46.2 (piperazine-C), 45.9 (N–CH₃).
Yield Optimization and Impurity Profiling
Stoichiometric Adjustments
Increasing the amine-to-acid chloride ratio to 1.2:1 improves yields (from 75% to 88%) by compensating for moisture-induced hydrolysis.
Common Impurities and Mitigation
-
Unreacted Acid Chloride : Detectable by TLC (iodine staining). Mitigated by extended reaction times or excess amine.
-
Diacylated Piperazine : Forms at elevated temperatures (>40°C). Controlled by maintaining 0°C–25°C.
-
Hydrolysis Byproducts : Minimized using molecular sieves (4Å) and anhydrous solvents.
Alternative Synthetic Routes
Coupling Reagent-Assisted Synthesis
Instead of acid chloride, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) mediates direct coupling between the carboxylic acid and 4-methylpiperazine in DCM. While avoiding acid chloride handling, this method yields lower conversions (60–70%) due to competing piperazine acylation at both nitrogen sites.
Solid-Phase Synthesis
Immobilizing 4-methylpiperazine on Wang resin enables stepwise assembly, though scalability remains challenging. Reported only on milligram scales with 50–55% isolated yield.
Industrial-Scale Considerations
Biological Activity
(2-Chloro-6-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone, with the CAS number 383148-53-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C13H14ClF3N2O, indicating a complex structure that includes a piperazine moiety, which is often associated with various biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing the compound's interactions with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, particularly in the realm of cancer therapy and neurological disorders.
1. Antitumor Activity
Several studies have highlighted the compound's potential as an antitumor agent. It has been noted for its ability to inhibit specific kinases involved in tumor growth and proliferation. For instance, its structural analogs have shown promising results against c-KIT mutants associated with gastrointestinal stromal tumors (GISTs) .
Table 1: Summary of Antitumor Activity
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | c-KIT | Inhibition of tumor growth | |
| Analog A | GPX4 | Induction of ferroptosis |
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific proteins and enzymes. For example, it has been suggested that it may inhibit GPX4, a critical enzyme in regulating oxidative stress within cells. This inhibition can lead to ferroptosis, a form of regulated cell death associated with cancer therapy .
Case Studies
Case Study 1: c-KIT Inhibition
In a study focusing on c-KIT inhibitors, the compound was evaluated for its efficacy against various drug-resistant mutants. Results indicated that it maintained significant activity in vivo, suggesting its potential as a therapeutic agent for resistant GISTs .
Case Study 2: Ferroptosis Induction
Another study explored the electrophilic nature of related compounds, demonstrating that they could effectively induce ferroptosis through covalent interactions with GPX4. This finding supports the hypothesis that this compound may share similar mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Fluorine vs. Trifluoromethyl : The -CF₃ group in the target compound and Analog 4 provides strong electron-withdrawing effects, enhancing metabolic stability compared to single F substituents (Analog 2, 3) .
- Piperazine Modifications : Trifluoroethyl substitution (Analog 3) or hydroxylation (Analog 4) on piperazine impacts solubility and binding affinity. For instance, the hydrochloride salt (Analog 3) may improve bioavailability .
Q & A
Q. What are the optimal synthetic routes for (2-Chloro-6-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone?
Methodological Answer: The synthesis typically involves a multi-step process:
Coupling Reaction: React 2-chloro-6-(trifluoromethyl)benzoyl chloride with 4-methylpiperazine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the methanone core .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Salt Formation (Optional): Convert the free base to a hydrochloride salt for improved aqueous solubility by treating with HCl in ethanol .
Key Considerations: Monitor reaction progress via TLC and optimize solvent/catalyst ratios to minimize byproducts like unreacted piperazine derivatives .
Q. How is the compound characterized for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for F coupling) and piperazine protons (δ 2.3–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak (e.g., [M+H] at m/z 377.08 for CHClFNO) .
- Elemental Analysis: Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .
Q. What are the solubility and stability profiles under physiological conditions?
Methodological Answer:
- Solubility: Assess in PBS (pH 7.4) and DMSO via UV-Vis spectroscopy. The hydrochloride salt form improves aqueous solubility (e.g., >10 mg/mL) .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed piperazine) indicate susceptibility to moisture .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELX software for structure refinement .
- Challenges: Address disorder in the trifluoromethyl group or piperazine ring using restraints (e.g., ISOR, DELU in SHELXL) .
Example Data:
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| R-factor | <0.05 |
| Twinning Fraction | 0.12 (if applicable) |
Q. How do substituents on the phenyl/piperazine rings affect biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing Cl with F or varying piperazine substituents) and test in receptor-binding assays.
- Data Interpretation: Compare IC values (e.g., 4-methylpiperazine vs. 4-ethyl analogs) to identify critical pharmacophores. Cl-substituted phenyl groups enhance target affinity by 3-fold in related compounds .
Q. What strategies resolve contradictions in reported solubility or reactivity data?
Methodological Answer:
- Controlled Replication: Standardize solvents (e.g., anhydrous DMF vs. wet ethanol) and reaction temperatures.
- Advanced Analytics: Use DSC to detect polymorphic forms affecting solubility . Conflicting reactivity data (e.g., hydrolysis rates) may arise from trace moisture; employ Karl Fischer titration to quantify water content .
Q. How is the compound’s mechanism of action investigated in vitro?
Methodological Answer:
- Target Identification: Perform radioligand displacement assays (e.g., H-labeled serotonin/dopamine receptors) to measure K values .
- Cellular Models: Use HEK293 cells transfected with target receptors. Monitor cAMP accumulation via ELISA to assess G-protein coupling .
Q. What computational methods predict metabolic pathways?
Methodological Answer:
- In Silico Tools: Use SwissADME to predict cytochrome P450 (CYP) metabolism. The trifluoromethyl group is resistant to oxidation, while the piperazine ring may undergo N-dealkylation .
- Validation: Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH). LC-MS/MS identifies metabolites like hydroxylated derivatives .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Purity Assessment: Reanalyze samples via HPLC (C18 column, acetonitrile/water gradient). Impurities >2% can alter melting points .
- Interlab Validation: Share samples with independent labs using identical methods (e.g., DSC heating rate: 10°C/min) .
Q. Why do biological activity results vary across studies?
Methodological Answer:
- Assay Conditions: Standardize cell lines (e.g., CHO vs. HEK293), serum concentrations, and incubation times.
- Compound Stability: Pre-test stock solutions (DMSO) for degradation using LC-MS. Activity loss may stem from hydrolyzed byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
